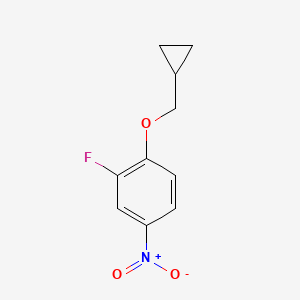

1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene

説明

特性

IUPAC Name |

1-(cyclopropylmethoxy)-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c11-9-5-8(12(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVVKTAQUMNOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Scheme

- Starting materials: 2-fluoro-4-nitrophenol and (bromomethyl)cyclopropane

- Base: Potassium carbonate (K2CO3)

- Solvent: N,N-dimethylformamide (DMF)

- Temperature: 70°C

- Reaction time: 0.5 hours (30 minutes)

Experimental Procedure

- Dissolve 2-fluoro-4-nitrophenol (10.0 g) in DMF (100 mL).

- Add potassium carbonate (17.6 g) as the base.

- Add (bromomethyl)cyclopropane (9.26 mL).

- Stir the mixture with heating at 70°C for 30 minutes.

- Cool the reaction mixture to room temperature.

- Dilute with ethyl acetate and wash with saturated brine solution.

- Separate the organic layer and purify by silica gel column chromatography using ethyl acetate as eluent.

- Evaporate solvent to obtain this compound as a purified product.

Yield and Characterization

- Yield: 13.8 g of product obtained.

- Characteristic 1H NMR signals (300 MHz, CDCl3):

- Cyclopropyl protons at δ 0.32–0.81 ppm (multiplets)

- Methylenic protons adjacent to oxygen at δ 3.99 ppm (doublet, J=7.2 Hz)

- Aromatic protons at δ 7.00 ppm (triplet, J=8.5 Hz) and δ 7.95–8.08 ppm (multiplet)

Mechanistic Considerations

- The reaction proceeds via nucleophilic aromatic substitution (SNAr) where the phenolate ion, generated by deprotonation of 2-fluoro-4-nitrophenol by potassium carbonate, attacks the electrophilic bromomethylcyclopropane.

- The fluorine atom ortho to the nitro group activates the aromatic ring toward nucleophilic substitution by stabilizing the Meisenheimer complex intermediate.

- The mild heating at 70°C ensures efficient reaction kinetics while minimizing side reactions.

Comparative Analysis of Reaction Conditions

| Parameter | Details | Comments |

|---|---|---|

| Base | Potassium carbonate | Mild base, effective for phenol deprotonation |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent, dissolves reagents well |

| Temperature | 70°C | Moderate heating accelerates reaction |

| Reaction time | 30 minutes | Short reaction time, efficient process |

| Purification | Silica gel chromatography (ethyl acetate) | Standard purification technique |

| Yield | High (approx. 90% based on starting phenol) | Efficient conversion |

化学反応の分析

1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluorine atom with a methoxy group.

Oxidation: The cyclopropylmethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and potassium permanganate. Major products formed from these reactions include 1-(Cyclopropylmethoxy)-2-amino-4-nitrobenzene, 1-(Cyclopropylmethoxy)-2-methoxy-4-nitrobenzene, and 1-(Cyclopropylmethoxy)-2-fluoro-4-carboxybenzene.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Agents

Research indicates that compounds similar to 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene can serve as precursors for the synthesis of anticancer agents. The nitro group is known to participate in redox reactions, potentially leading to the formation of reactive intermediates that can induce cytotoxic effects in cancer cells .

2. Antimicrobial Activity

Studies have shown that nitroaromatic compounds exhibit antimicrobial properties. The specific structure of this compound may enhance its effectiveness against various bacterial strains, making it a candidate for further investigation in antibiotic development .

Synthetic Applications

1. Building Block for Complex Molecules

The compound can act as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the construction of more complex molecular architectures .

2. Pharmaceutical Development

In drug discovery, the compound's unique structural features may contribute to the development of new pharmacological agents. Its reactivity can be exploited to modify existing drug scaffolds, potentially leading to improved efficacy and reduced side effects .

Material Science Applications

1. Polymer Chemistry

Due to its aromatic nature and functional groups, this compound can be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced applications in coatings and composites .

2. Electronic Materials

Research into organic electronics has identified similar compounds as potential candidates for organic semiconductors. The electron-withdrawing properties of the nitro group combined with the fluorine atom may improve charge transport properties in organic electronic devices .

Case Studies

作用機序

The mechanism of action of 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

類似化合物との比較

Comparison with Structural Analogs

Substituted Alkoxy Derivatives

1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene ()

- Structure : Cyclopentyloxy (–O–C₅H₉) replaces cyclopropylmethoxy.

- Molecular Weight: Higher (C₁₁H₁₀FNO₃ ≈ 239.20 g/mol) due to the larger cyclopentyl group.

- Properties : Increased steric hindrance reduces reactivity in nucleophilic substitution compared to the cyclopropylmethoxy analog. Likely lower solubility in polar solvents due to the bulkier hydrophobic substituent .

1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene ()

- Structure : Cyclohexyloxy (–O–C₆H₁₁) substituent.

- Molecular Weight : ~253.25 g/mol.

1-(Difluoromethoxy)-2-fluoro-4-nitrobenzene ()

- Structure : Difluoromethoxy (–OCF₂H) group.

- Molecular Weight : 207.11 g/mol.

- Properties : Enhanced electron-withdrawing effects from –CF₂H increase electrophilicity at the nitro group, favoring reduction or substitution reactions. Higher polarity improves solubility in aprotic solvents compared to cyclopropylmethoxy analogs .

Halogenated Methyl/Substituent Derivatives

1-(Bromomethyl)-2-fluoro-4-nitrobenzene ()

- Structure : Bromomethyl (–CH₂Br) group at position 1.

- Molecular Weight : 234.02 g/mol.

- Properties : Bromine’s high leaving-group ability makes this compound reactive in nucleophilic substitutions (e.g., Suzuki couplings). Hazardous (H314: Causes severe skin burns), requiring careful handling .

1-(Chloromethyl)-2-fluoro-4-nitrobenzene ()

- Structure : Chloromethyl (–CH₂Cl) substituent.

- Molecular Weight : 189.57 g/mol.

- Properties : Less reactive than bromomethyl analogs but still useful in cross-coupling reactions. Lower molecular weight may improve volatility for gas-phase applications .

1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene ()

- Structure: Bromophenoxy (–O–C₆H₄Br) group.

- Molecular Weight : 312.1 g/mol.

- Used in materials science or as a photostabilizer .

Methoxy and Sulfonyl Derivatives

1-Fluoro-4-methoxy-2-nitrobenzene ()

- Structure : Methoxy (–OCH₃) instead of cyclopropylmethoxy.

- Molecular Weight : 171.12 g/mol.

- Properties : Simpler structure with lower steric hindrance, facilitating faster reaction kinetics in nitration or halogenation steps. Widely used as a precursor in dye synthesis .

1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene ()

Comparative Data Table

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties/Applications | Evidence ID |

|---|---|---|---|---|

| 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene | –OCH₂C₃H₅ | 226.19 | Pharmaceutical intermediates | [1, 2] |

| 1-(Cyclopentyloxy)-2-fluoro-4-nitrobenzene | –O–C₅H₉ | ~239.20 | Sterically hindered building blocks | [4] |

| 1-(Difluoromethoxy)-2-fluoro-4-nitrobenzene | –OCF₂H | 207.11 | Electrophilic reactivity | [12] |

| 1-(Bromomethyl)-2-fluoro-4-nitrobenzene | –CH₂Br | 234.02 | Nucleophilic substitution reactions | [6] |

| 1-Fluoro-4-methoxy-2-nitrobenzene | –OCH₃ | 171.12 | Dye/precursor synthesis | [7] |

生物活性

1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1236764-33-2

- Molecular Formula : C10H10FNO3

- Molecular Weight : 211.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound is believed to act through the following mechanisms:

- Inhibition of Key Enzymes : It may inhibit enzymes involved in critical pathways, such as phosphodiesterases (PDEs), which are key regulators of cyclic nucleotide signaling.

- Antimicrobial Activity : Preliminary studies suggest it exhibits antimicrobial properties, potentially making it useful against various pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through its action on immune cells.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial activity against several bacterial strains. The following table summarizes its efficacy against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models. The following data illustrates its effects:

- Model : Ovalbumin-induced asthma in mice

- Dosage : Administered at 50 mg/kg

- Outcome : Significant reduction in eosinophil counts and cytokine levels compared to control groups.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the compound's effectiveness against multidrug-resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated groups, suggesting potential for development as a new antimicrobial agent. -

Case Study on Anti-inflammatory Properties :

In a controlled trial involving asthmatic mice, treatment with the compound resulted in improved lung function and decreased airway hyperreactivity, indicating its potential utility in respiratory diseases.

Q & A

Q. What safety protocols are essential for handling 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene in laboratory settings?

- Methodological Answer : Based on hazard classifications for structurally similar nitroaromatic compounds, this compound likely requires:

- PPE : Respiratory protection (e.g., vapor respirator), nitrile gloves, safety goggles, and lab coats .

- Ventilation : Use fume hoods or closed systems to avoid inhalation exposure .

- Waste Disposal : Segregate waste and collaborate with certified hazardous waste management services to prevent environmental contamination .

- Emergency Measures : Ensure access to safety showers/eye wash stations and train personnel on first-aid protocols for dermal/oral exposure .

Q. What synthetic strategies are viable for preparing this compound?

- Methodological Answer : A plausible route involves:

Nitro Introduction : Nitration of 2-fluorophenol derivatives at the para position using mixed acid (HNO₃/H₂SO₄), followed by purification via column chromatography (SiO₂, non-polar solvents) .

Etherification : React the nitro intermediate with cyclopropylmethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to install the cyclopropylmethoxy group .

Key Validation : Monitor reaction progress via TLC and confirm regioselectivity using ¹⁹F NMR to detect fluorine’s electronic environment .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store in airtight, light-resistant containers at 2–8°C in a dry environment to prevent hydrolysis of the nitro group or cyclopropyl ring strain relaxation .

- Avoid proximity to reducing agents or heat sources (>50°C) to mitigate decomposition risks .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of the nitro group in electrophilic substitution reactions?

- Methodological Answer : The ortho -fluorine exerts a strong electron-withdrawing effect (-I), polarizing the aromatic ring and directing further substitutions to the meta position relative to the nitro group. This can be validated computationally (DFT) by analyzing charge distribution or experimentally via competitive nitration studies . For example, compare reaction outcomes with non-fluorinated analogs to isolate fluorine’s electronic impact .

Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?

- Methodological Answer :

- Challenge 1 : Overlapping signals in ¹H NMR due to cyclopropyl protons. Solution : Use ¹³C DEPT or 2D-COSY to resolve splitting patterns .

- Challenge 2 : Thermal degradation during GC-MS. Solution : Opt for ESI-MS or HPLC-UV (λ = 254 nm) for purity analysis .

- Challenge 3 : Isomerization risks during storage. Solution : Conduct stability studies under varying pH/temperature and track changes via FT-IR (nitro group absorption ~1520 cm⁻¹) .

Q. Can computational modeling predict the compound’s metabolic stability in pharmacological contexts?

- Methodological Answer : Yes. Use in silico tools (e.g., ADMET Predictor™) to:

Simulate cytochrome P450 interactions, focusing on oxidation of the cyclopropylmethoxy group.

Compare metabolic half-lives with analogs like betaxolol (a cyclopropylmethoxy-containing β-blocker) to identify structural determinants of stability .

Experimental validation via microsomal assays (e.g., rat liver microsomes) is recommended to refine predictions .

Data Contradictions and Resolution

Q. How can conflicting solubility data from different sources be reconciled?

- Methodological Answer : Discrepancies often arise from solvent purity or measurement conditions. To resolve:

Test solubility in standardized solvents (e.g., DMSO, EtOAc) using gravimetric analysis.

Cross-reference with structurally similar compounds (e.g., 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene, which shows limited aqueous solubility but high organic solvent compatibility) .

Key Research Applications

Q. What role could this compound play in designing enzyme inhibitors?

- Methodological Answer : The nitro group can act as a hydrogen-bond acceptor in enzyme active sites, while the cyclopropylmethoxy moiety may enhance lipophilicity for membrane penetration. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。